(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
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Overview
Description
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a chlorobenzyl group, and a thioxothiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the thiazole ring.
Formation of Thioxothiazolidinone Moiety: The thioxothiazolidinone moiety is formed through the reaction of a thioamide with a carbonyl compound, followed by cyclization.
Coupling Reactions: The final step involves coupling the thiazole derivative with the thioxothiazolidinone derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Uniqueness
The uniqueness of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S3/c25-17-9-7-15(8-10-17)12-20-22(31)29(24(32)34-20)11-3-6-21(30)28-23-27-14-18(33-23)13-16-4-1-2-5-19(16)26/h1-2,4-5,7-10,12,14H,3,6,11,13H2,(H,27,28,30)/b20-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQDBPUTEDUBJC-NDENLUEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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